8-Methyl-3,4-dihydroisoquinoline
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Overview
Description
8-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a methyl group at the 8th position of the 3,4-dihydroisoquinoline ring system imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). Another method involves the reduction of 8-methylisoquinoline using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methylisoquinoline.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: 8-Methylisoquinoline.
Reduction: 8-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as neurotransmission, cell signaling, and metabolic pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understanding its effects .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.
8-Methylisoquinoline: An oxidized form of 8-Methyl-3,4-dihydroisoquinoline.
1,2,3,4-Tetrahydroisoquinoline: A fully reduced form with different reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of the methyl group at the 8th position, which influences its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11N |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
8-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,7H,5-6H2,1H3 |
InChI Key |
WTAHLSDFXWHNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NCCC2=CC=C1 |
Origin of Product |
United States |
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